molecular formula C25H28ClN7OS2 B14940046 {2-[N'-(3-chloro-2-methylphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}methyl 4-benzylpiperazine-1-carbodithioate

{2-[N'-(3-chloro-2-methylphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}methyl 4-benzylpiperazine-1-carbodithioate

Cat. No.: B14940046
M. Wt: 542.1 g/mol
InChI Key: OLRFVHXARQQNGM-UHFFFAOYSA-N
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Description

The compound (2-{[(3-CHLORO-2-METHYLANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)METHYL 4-BENZYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features multiple functional groups, including aniline, pyrimidine, pyrazine, and carbodithioate, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(3-CHLORO-2-METHYLANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)METHYL 4-BENZYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 3-chloro-2-methylaniline and 4-benzyltetrahydro-1(2H)-pyrazinecarbodithioate. These intermediates are then subjected to condensation reactions, cyclization, and functional group modifications under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of efficient catalysts, solvents, and reaction conditions to ensure high purity and minimal by-products. The process may also incorporate purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

(2-{[(3-CHLORO-2-METHYLANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)METHYL 4-BENZYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with modified functional groups.

Scientific Research Applications

(2-{[(3-CHLORO-2-METHYLANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)METHYL 4-BENZYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-{[(3-CHLORO-2-METHYLANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)METHYL 4-BENZYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-{[(3-CHLORO-2-METHYLANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)METHYL 4-BENZYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of (2-{[(3-CHLORO-2-METHYLANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)METHYL 4-BENZYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H28ClN7OS2

Molecular Weight

542.1 g/mol

IUPAC Name

[2-[(E)-[amino-(3-chloro-2-methylanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]methyl 4-benzylpiperazine-1-carbodithioate

InChI

InChI=1S/C25H28ClN7OS2/c1-17-20(26)8-5-9-21(17)29-23(27)31-24-28-19(14-22(34)30-24)16-36-25(35)33-12-10-32(11-13-33)15-18-6-3-2-4-7-18/h2-9,14H,10-13,15-16H2,1H3,(H4,27,28,29,30,31,34)

InChI Key

OLRFVHXARQQNGM-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)N/C(=N/C2=NC(=CC(=O)N2)CSC(=S)N3CCN(CC3)CC4=CC=CC=C4)/N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=NC2=NC(=CC(=O)N2)CSC(=S)N3CCN(CC3)CC4=CC=CC=C4)N

Origin of Product

United States

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